2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-7-6-8-14(11-13)19-24-20(29-26-19)17-18(22)27(25-21(17)30-2)12-16(28)23-15-9-4-3-5-10-15/h3-11H,12,22H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNBVPADGGSMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled together using appropriate coupling reagents and conditions.
Introduction of the Acetamide Group: The final step involves the acylation of the amino group with an acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory effects. The presence of the oxadiazole ring enhances this activity by potentially inhibiting key inflammatory pathways. For instance, compounds similar to 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of inflammatory mediators .
Analgesic Effects
The analgesic properties of this compound can be attributed to its ability to modulate pain pathways. Similar compounds have been evaluated for their effectiveness in pain relief through various models of nociception and have demonstrated significant analgesic activity .
Anticancer Activity
The anticancer potential of This compound has been a focal point in recent studies. Research findings suggest that compounds with structural similarities can inhibit the growth of various cancer cell lines. For example, derivatives with pyrazole and oxadiazole moieties have shown significant cytotoxicity against human cancer cell lines such as OVCAR-8 and NCI-H40 .
Case Studies
Several studies highlight the applications of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that a structurally related compound exhibited significant growth inhibition in multiple cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .
- Anti-inflammatory Evaluation : In silico docking studies have indicated that certain derivatives can effectively bind to inflammatory enzymes, supporting their potential as anti-inflammatory agents .
- Analgesic Testing : Experimental models have shown that compounds with similar scaffolds significantly reduce pain responses in animal models, indicating potential for clinical application in pain management .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the oxadiazole and pyrazole rings suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Oxadiazole vs. Thiazole/Triazole: The target compound’s 1,2,4-oxadiazole ring distinguishes it from thiazole-containing analogs (e.g., Compound 41 in ). Oxadiazoles are known for their electron-withdrawing properties, which can enhance stability under physiological conditions compared to thiazoles, which may exhibit greater π-π stacking interactions . Triazole-containing analogs (e.g., ) prioritize hydrogen-bonding capabilities but lack the metabolic resistance conferred by oxadiazoles.
- Methylsulfanyl vs.
Substituent Effects on Activity
N-Phenylacetamide vs. Propanamide/Hydroxyacetamide :
The N-phenylacetamide side chain in the target compound offers rigidity and aromatic interactions, contrasting with the flexible propanamide chains in or the hydroxyacetamide derivatives in , which may favor solubility but reduce target binding specificity.- 3-Methylphenyl vs.
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. It incorporates multiple functional groups, including an amine, oxadiazole, pyrazole, and phenylacetamide moieties. This structural diversity suggests a range of biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. The presence of the oxadiazole and pyrazole rings is noteworthy as these structures are often associated with various pharmacological activities.
Biological Activities
Research on similar compounds indicates that derivatives containing pyrazole and oxadiazole scaffolds exhibit diverse biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.
- Analgesic Effects : Some derivatives have shown efficacy in pain relief models, suggesting that this compound may also possess analgesic properties through central or peripheral mechanisms.
- Anticancer Activity : Preliminary studies indicate that compounds with oxadiazole and pyrazole moieties can inhibit cancer cell proliferation. For instance, certain oxadiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (skin cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Functional Group | Impact on Activity |
|---|---|
| Amino group | Enhances solubility and potential receptor binding |
| Oxadiazole ring | Associated with anticancer properties |
| Methylsulfanyl group | May contribute to anti-inflammatory effects |
| Phenylacetamide moiety | Increases lipophilicity and bioavailability |
Case Studies
- Anticancer Study : A study investigating related oxadiazole derivatives found that modifications at the 4-position significantly increased anticancer activity against MCF-7 cells. The IC50 values for these derivatives ranged from 10 to 30 µM, indicating promising potential for further development .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of pyrazole derivatives in animal models. The compounds were shown to reduce paw edema significantly when administered prior to inflammatory stimuli, suggesting a mechanism involving COX inhibition.
Future Directions
Given the promising biological activities associated with similar compounds, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cellular pathways.
- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.
- Clinical Trials : If preclinical results are favorable, advancing to clinical trials could establish its viability as a therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols starting with the formation of the 1,2,4-oxadiazole ring, followed by pyrazole core assembly and subsequent functionalization. For example:
- Step 1 : Condensation of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with aminopyrazole precursors under reflux conditions using pyridine and zeolite catalysts (150°C, 5 hours) .
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions.
- Step 3 : Acetamide linkage formation through coupling with N-phenylacetamide derivatives using activating agents like EDCI/HOBt .
Key intermediates include the oxadiazole-carboxylic acid derivative and the 5-amino-3-(methylsulfanyl)pyrazole precursor.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the pyrazole and oxadiazole ring connectivity, methylsulfanyl group placement, and acetamide linkage. Aromatic protons in the 3-methylphenyl and phenyl groups appear as distinct multiplet signals (δ 7.0–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and carbonyl groups (C=O at ~1650–1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?
- Catalyst Screening : Zeolite Y-H (0.01 M) enhances cyclization efficiency by providing acidic sites for dehydration .
- Temperature Control : Maintaining 150°C prevents side reactions like oxadiazole ring decomposition.
- Solvent Selection : Pyridine acts as both solvent and base, neutralizing HCl byproducts during cyclization .
- Statistical Optimization : Use a Box-Behnken design to test variables (catalyst loading, time, temperature) and identify optimal conditions .
Advanced: How do structural modifications at the 3-(methylsulfanyl) position influence biological activity?
- Methylsulfanyl vs. Thiol : The methylsulfanyl group enhances lipophilicity, improving membrane permeability compared to free thiols. However, replacing it with bulkier groups (e.g., cyclohexylsulfanyl) may sterically hinder target binding .
- Activity Correlation : In triazole analogs, electron-withdrawing substituents at this position increase anti-inflammatory activity, while electron-donating groups reduce efficacy .
- Methodological Approach : Synthesize analogs via thioetherification (e.g., using methyl disulfide) and evaluate via enzyme inhibition assays .
Advanced: What computational strategies predict this compound’s binding affinity with kinase targets?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the phenyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-target complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs in PubChem .
Data Contradiction: How to resolve discrepancies in reported NMR shifts for triazole-containing analogs?
- Source Validation : Cross-check spectra with authentic samples synthesized via published protocols (e.g., vs. 2).
- Deuterated Solvent Effects : Ensure consistency in solvent (e.g., DMSO-d6 vs. CDCl3) and concentration, which shift aromatic proton signals .
- Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational exchange broadening signals, especially near the methylsulfanyl group .
Advanced: What strategies mitigate byproduct formation during pyrazole-oxadiazole coupling?
- Protection/Deprotection : Temporarily protect the 5-amino group on the pyrazole with Boc anhydride to prevent unwanted nucleophilic side reactions .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) to isolate the target compound from dimeric byproducts .
- Reaction Monitoring : Use TLC or LC-MS at 30-minute intervals to track progress and terminate reactions at ~80% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
